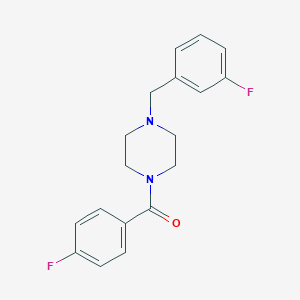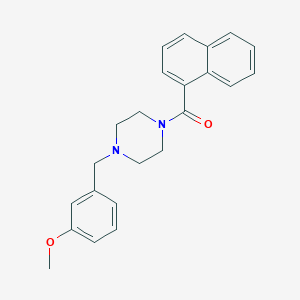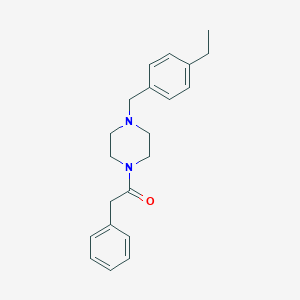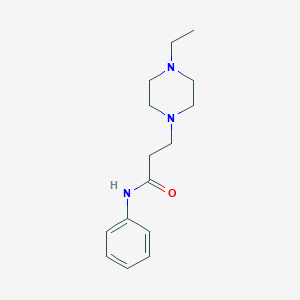
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperazine and has a phenylpropanamide group attached to it. EPPA is a white crystalline powder that is soluble in water and organic solvents. In
作用机制
The exact mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is not fully understood. However, it is believed that 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide exerts its therapeutic effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA in the brain. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been shown to reduce the levels of cortisol, a hormone that is associated with stress and anxiety. Additionally, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high level of purity. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is also stable under a wide range of conditions, which makes it suitable for a variety of experiments. However, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
未来方向
There are a number of future directions for research on 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide. One area of interest is the potential use of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in the brain. Another area of interest is the potential use of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide in the treatment of anxiety and depression. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have anxiolytic and antidepressant properties, which may make it a useful therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide and its potential therapeutic applications.
Conclusion
In conclusion, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. While further research is needed to fully understand the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide and its potential therapeutic applications, it is clear that 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has significant potential as a therapeutic agent.
合成方法
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide involves the reaction of 4-ethylpiperazine with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
科学研究应用
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia.
属性
产品名称 |
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide |
|---|---|
分子式 |
C15H23N3O |
分子量 |
261.36 g/mol |
IUPAC 名称 |
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H23N3O/c1-2-17-10-12-18(13-11-17)9-8-15(19)16-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19) |
InChI 键 |
WGFUNXCKFXXEAP-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
规范 SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
溶解度 |
39.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
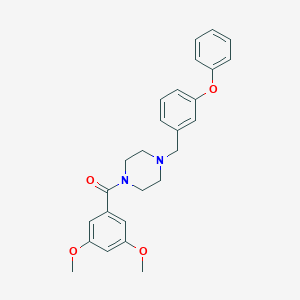
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)
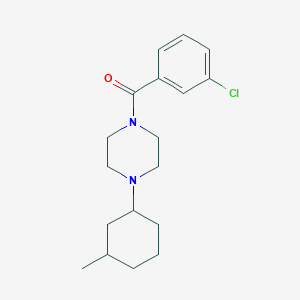
![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)
